3-Amino-5-chloropyridine-2-carboxamide
Overview
Description
3-Amino-5-chloropyridine-2-carboxamide is a chemical compound with the molecular formula C6H6ClN3O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropyridine-2-carboxamide typically involves the chlorination of 3-amino-2-pyridinecarboxamide. This process can be carried out using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-chloropyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products such as 3-amino-5-azidopyridine-2-carboxamide or 3-amino-5-thiocyanatopyridine-2-carboxamide can be formed.
Oxidation and Reduction Reactions: Products like 3-nitro-5-chloropyridine-2-carboxamide or this compound derivatives can be obtained.
Scientific Research Applications
3-Amino-5-chloropyridine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-chloropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as urease, by binding to the active site and preventing the enzyme’s normal function . This inhibition can disrupt metabolic processes in microorganisms, leading to their death or reduced activity .
Comparison with Similar Compounds
5-Amino-2-chloropyridine: Similar in structure but lacks the carboxamide group, which affects its reactivity and applications.
3-Amino-2-chloropyridine: Similar but with different substitution patterns, leading to variations in chemical behavior and biological activity.
Uniqueness: 3-Amino-5-chloropyridine-2-carboxamide is unique due to the presence of both amino and carboxamide groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogs .
Properties
IUPAC Name |
3-amino-5-chloropyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETRZHKCZGBNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618450 | |
Record name | 3-Amino-5-chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27330-34-3 | |
Record name | 3-Amino-5-chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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